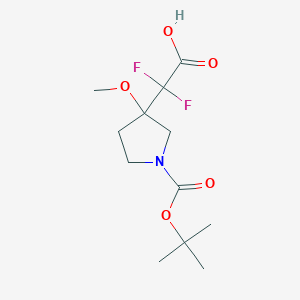

2-(1-(叔丁氧羰基)-3-甲氧基吡咯烷-3-基)-2,2-二氟乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound you mentioned contains a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds containing a Boc group typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . This results in the formation of a carbamate with the Boc group protecting the amine . The Boc group can then be removed under acidic conditions, commonly with trifluoroacetic acid .Molecular Structure Analysis

The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group. This gives the Boc group its steric bulk and resistance to various reaction conditions .Chemical Reactions Analysis

The primary chemical reactions involving the Boc group are its addition to amines to form a protected amine, and its removal under acidic conditions . The Boc group is stable under basic conditions and is resistant to various nucleophiles .科学研究应用

N-叔丁氧羰基 (N-Boc) 基团的脱保护

该化合物用于 N-叔丁氧羰基 (N-Boc) 基团的脱保护 . 该过程涉及从结构上多样化的化合物中去除 N-Boc 基团,包括脂肪族、芳香族和杂环底物 . 反应在室温条件下进行 1-4 小时,产率高达 90% .

氨基酸 Boc 衍生物的合成

该化合物用于氨基酸 Boc 衍生物的合成 . 研究了使用焦碳酸二叔丁酯合成氨基酸 Boc 衍生物的反应条件对所需产物产率的影响 .

药物活性化合物的合成

该化合物用于药物活性化合物的合成 . 例如,它被应用于一种杂合的药物活性化合物 FC1,该化合物是 IDO1 和 DNA 聚合酶 γ 的新型双重抑制剂 .

外消旋 N-叔丁氧羰基-2-甲基-3-(1H-1,2,4-三唑-1-基)丙氨酸的合成

该化合物用于外消旋 N-叔丁氧羰基-2-甲基-3-(1H-1,2,4-三唑-1-基)丙氨酸的合成 . 这是一个简单的合成方法,从恶唑啉衍生物开始,经过四个步骤,总产率为 68% .

作用机制

Target of Action

Compounds with a tert-butoxycarbonyl (boc) group are often used in peptide synthesis . The Boc group serves as a protecting group for amino acids, preventing unwanted reactions during the synthesis process .

Mode of Action

The compound acts as a protecting group for amino acids during peptide synthesis . The Boc group can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation . This deprotection process can be carried out at high temperatures using a thermally stable ionic liquid .

Biochemical Pathways

The compound plays a significant role in the biochemical pathway of peptide synthesis . It protects the amino group of amino acids, preventing it from reacting prematurely during the synthesis process . Once the peptide chain is formed, the Boc group can be removed, allowing the amino acid to fully participate in the peptide structure .

Pharmacokinetics

The boc group is known to increase the stability and solubility of amino acids, which could potentially enhance their bioavailability .

Result of Action

The primary result of the compound’s action is the successful synthesis of peptides . By protecting the amino group of amino acids, the compound allows for selective and controlled peptide bond formation . The removal of the Boc group then allows the amino acid to fully integrate into the peptide structure .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group can be carried out at high temperatures using a thermally stable ionic liquid .

安全和危害

未来方向

The use of Boc-protected amino acids and other compounds in organic synthesis continues to be a topic of research. Future directions may include the development of new methods for the addition and removal of the Boc group, as well as the application of Boc-protected compounds in the synthesis of complex organic molecules .

属性

IUPAC Name |

2,2-difluoro-2-[3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO5/c1-10(2,3)20-9(18)15-6-5-11(7-15,19-4)12(13,14)8(16)17/h5-7H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHSCTNFJZUKMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C(C(=O)O)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)

![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)

![Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate](/img/structure/B2368749.png)

![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)